Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester group, a benzyloxybutyl chain, and a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the benzyloxy group can be introduced via a Williamson ether synthesis, while the tert-butyl ester can be formed using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of such compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the ketone group yields a secondary alcohol .
Scientific Research Applications
Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-tert-Butylbenzaldehyde
- 4-tert-Butylbenzyl bromide
- 4-tert-Butylphenol
Uniqueness
Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate is unique due to its combination of a morpholine ring, a benzyloxybutyl chain, and a tert-butyl ester group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-oxo-5-(4-phenylmethoxybutyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-20(2,3)26-19(23)21-17(14-25-15-18(21)22)11-7-8-12-24-13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRAXMHEOGQFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COCC1=O)CCCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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